molecular formula C15H12F13N B12564715 Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- CAS No. 206184-90-9

Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-

Cat. No.: B12564715
CAS No.: 206184-90-9
M. Wt: 453.24 g/mol
InChI Key: YLJBPRYIIATKAW-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- is a fluorinated organic compound. It is characterized by the presence of a benzenemethanamine core with a highly fluorinated octyl chain attached to the nitrogen atom. This compound is notable for its unique chemical properties, which are largely influenced by the extensive fluorination of the alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- typically involves the reaction of benzenemethanamine with a fluorinated alkyl halide under basic conditions. The reaction can be represented as follows:

C6H5CH2NH2+CF3(CF2)5CH2XC6H5CH2NH(CF3(CF2)5CH2)+HX\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CF}_3(\text{CF}_2)_5\text{CH}_2\text{X} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}(\text{CF}_3(\text{CF}_2)_5\text{CH}_2) + \text{HX} C6​H5​CH2​NH2​+CF3​(CF2​)5​CH2​X→C6​H5​CH2​NH(CF3​(CF2​)5​CH2​)+HX

where X is a halogen (e.g., Cl, Br).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzenemethanamine core can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield corresponding benzoic acid derivatives.

Scientific Research Applications

Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays due to its unique properties.

    Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues.

    Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism by which Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- exerts its effects is largely dependent on its interaction with molecular targets. The fluorinated chain can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function. The benzenemethanamine core can interact with various receptors or enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- apart from similar compounds is its highly fluorinated alkyl chain. This extensive fluorination imparts unique properties such as high thermal stability, chemical resistance, and hydrophobicity, making it particularly valuable in specialized applications.

Properties

CAS No.

206184-90-9

Molecular Formula

C15H12F13N

Molecular Weight

453.24 g/mol

IUPAC Name

N-benzyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine

InChI

InChI=1S/C15H12F13N/c16-10(17,6-7-29-8-9-4-2-1-3-5-9)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5,29H,6-8H2

InChI Key

YLJBPRYIIATKAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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